molecular formula C21H20ClNO2 B15026008 Methanone, [1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl]cyclopropyl-

Methanone, [1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl]cyclopropyl-

Cat. No.: B15026008
M. Wt: 353.8 g/mol
InChI Key: LMFIAKXTTSKLRR-UHFFFAOYSA-N
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Description

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE involves several steps, typically starting with the preparation of the indole core. The synthetic route often includes:

    Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the reaction of the indole core with a cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

    Attachment of the 4-Chloro-3-Methylphenoxyethyl Group: This is typically done through a nucleophilic substitution reaction where the indole derivative reacts with 4-chloro-3-methylphenoxyethyl bromide.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features to target specific biological pathways.

    Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE can be compared with other indole derivatives, such as:

    1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOLE-3-CARBALDEHYDE: This compound has a similar structure but with a different functional group, leading to variations in its chemical and biological properties.

    Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: Another related compound with different substituents, affecting its reactivity and applications.

The uniqueness of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-cyclopropylmethanone

InChI

InChI=1S/C21H20ClNO2/c1-14-12-16(8-9-19(14)22)25-11-10-23-13-18(21(24)15-6-7-15)17-4-2-3-5-20(17)23/h2-5,8-9,12-13,15H,6-7,10-11H2,1H3

InChI Key

LMFIAKXTTSKLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4)Cl

Origin of Product

United States

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